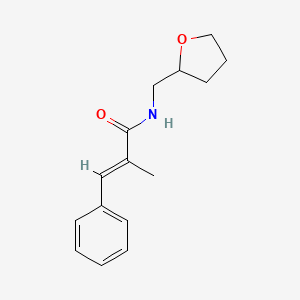![molecular formula C14H23N3O2 B5406863 1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride, also known as SDZ-PCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a spirocyclic lactam derivative that has been synthesized through various methods.
作用機序
The mechanism of action of 1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride is not fully understood. However, studies have suggested that it acts as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. It has also been shown to activate the p38 MAPK pathway, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and activate the p38 MAPK pathway. Additionally, studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for treating central nervous system disorders.
実験室実験の利点と制限
One advantage of using 1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride in lab experiments is its potential therapeutic applications in various fields. Additionally, it has been shown to have low toxicity and high selectivity for cancer cells. However, a limitation is that the mechanism of action is not fully understood, and more research is needed to determine its efficacy in treating various diseases.
将来の方向性
There are several future directions for 1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride research. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Additionally, studies could be conducted to determine its efficacy in treating various diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
合成法
1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride has been synthesized through various methods, including the reaction of 1,2-diaminocyclohexane with diethyl oxalate, followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2-oxo-N-phenylbutanamide with 1,2-diaminocyclohexane, followed by cyclization with ethyl chloroformate. The synthesis method used depends on the purpose of the compound and the availability of starting materials.
科学的研究の応用
1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and central nervous system disorders. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[2-(2,9-diazaspiro[4.5]decan-2-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-12-3-1-7-16(12)9-13(19)17-8-5-14(11-17)4-2-6-15-10-14/h15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIZGPYPMOKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5406787.png)
![N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5406807.png)
![ethyl 1-[4-(2-methoxyphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5406812.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-2-pyridinecarboxamide](/img/structure/B5406820.png)
![1-[(1-{[6-(3,5-dimethylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5406829.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)
![4-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5406870.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)
